(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride

HCN channel pharmacology patch-clamp electrophysiology subtype selectivity

(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride, commonly designated ORG-34167, is a chiral benzisoxazole derivative originally patented by Organon for the treatment of depression and subsequently progressed to Phase I clinical trials. The compound functions as a brain-penetrant, broad-spectrum modulator of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
CAS No. 198966-49-3
Cat. No. B15192975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride
CAS198966-49-3
Molecular FormulaC17H17ClN2O
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1C2=NOC3=CC=CC=C32)N.Cl
InChIInChI=1S/C17H16N2O.ClH/c1-2-7-15(18)12-8-3-4-9-13(12)17-14-10-5-6-11-16(14)20-19-17;/h2-6,8-11,15H,1,7,18H2;1H/t15-;/m0./s1
InChIKeyLGNCTBFOSSNVRK-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ORG-34167 (CAS 198966-49-3) – Benzisoxazole-Derived HCN Channel Modulator for Neuroscience Research Procurement


(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride, commonly designated ORG-34167, is a chiral benzisoxazole derivative originally patented by Organon for the treatment of depression and subsequently progressed to Phase I clinical trials [1]. The compound functions as a brain-penetrant, broad-spectrum modulator of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels [2]. Its primary utility lies in preclinical neuroscience research targeting HCN channel biology, antidepressant mechanisms, and precision medicine applications for HCN1-associated channelopathies [1][3]. As a discontinued clinical candidate with published human pharmacokinetic data, ORG-34167 occupies a unique niche as a well-characterized research tool that bridges the gap between tool compounds (e.g., ZD7288) and clinically approved HCN modulators (e.g., ivabradine) [1][4].

Why ORG-34167 (CAS 198966-49-3) Cannot Be Substituted with Other HCN Modulators or Benzisoxazole Analogs


Substitution of ORG-34167 with alternative HCN channel modulators is precluded by a convergence of differentiating properties that cannot be replicated by any single comparator. Ivabradine, the only clinically approved HCN inhibitor, is cardiac-selective (HCN4-preferring) and lacks meaningful brain penetration, rendering it unsuitable for CNS applications [1]. The research tool ZD7288, while broadly used, suffers from non-HCN off-target activity including NaV1.4 blockade and cannot be administered systemically in vivo [2]. Additionally, structurally related benzisoxazole amines from the same patent family (WO1997040027A1)—such as the corresponding pentan-1-amine, but-3-yn-1-amine, and 6-chloro-substituted analogs—have not been characterized for HCN channel pharmacology in the peer-reviewed literature, leaving ORG-34167 as the only member of this class with published biophysical, pharmacokinetic, behavioral, and human tolerability data [1][3]. More selective HCN1 inhibitors such as RO-275 (IC50 = 46 nM, >300-fold selective over HCN2/3/4) lack brain penetration data and have never been tested in humans or in vivo behavioral models, limiting their translational relevance . These divergent profiles underscore that procurement decisions for neuroscience HCN research must be compound-specific rather than class-based.

Head-to-Head Quantitative Evidence: ORG-34167 (CAS 198966-49-3) Versus HCN Modulator Comparators


HCN Subtype Inhibition Potency: ORG-34167 vs. RO-275 (Selective HCN1 Inhibitor) vs. Norquetiapine

ORG-34167 is a broad-spectrum HCN inhibitor with distinct potency rank order across HCN subtypes. In whole-cell patch-clamp recordings from stably transfected HEK293 cells at −110 mV, ORG-34167 inhibited HCN1, HCN2, and HCN4 channels with IC50 values of approximately 23.4, 8.2, and 9.2 µM, respectively . For the V0.5 shift parameter (hyperpolarizing shift in voltage-dependence of half-maximal activation), ORG-34167 exhibited greater potency at HCN1 (1.3 µM) compared to HCN2 (15.4 µM) and HCN4 (16.5 µM) [1]. By contrast, RO-275 is a highly selective HCN1 inhibitor (IC50 = 46 nM, 311/100/302-fold selectivity over HCN2/HCN3/HCN4) but has not demonstrated brain penetration or behavioral efficacy . Norquetiapine, an active metabolite of quetiapine, inhibits HCN1 with IC50 of 13.9 ± 0.8 µM but is confounded by its primary pharmacology at multiple monoaminergic receptors [2]. Ivabradine selectively inhibits HCN4 in the sinoatrial node with clinical cardiac indications and minimal CNS exposure [3].

HCN channel pharmacology patch-clamp electrophysiology subtype selectivity

Brain Penetration: ORG-34167 vs. Ivabradine and ZD7288

ORG-34167 exhibits quantitatively confirmed brain penetration that distinguishes it from other HCN modulators. In C57BL/6J mice, 37 minutes after intraperitoneal injection of 5 mg/kg, ORG-34167 achieved a brain concentration of 10.57 ± 3.43 µM versus a plasma concentration of 0.649 ± 0.051 µM, yielding a brain-to-plasma ratio of 16.9 ± 5.8 (n = 3) [1]. Plasma half-life was 46.8 minutes, with peak plasma levels achieved within 15 minutes post-injection at the 0.5 mg/kg dose [1]. In contrast, ivabradine is a substrate for P-glycoprotein and achieves negligible CNS concentrations, limiting its utility to cardiac indications [2]. ZD7288, though used in ex vivo brain slice electrophysiology, lacks published in vivo brain pharmacokinetic data and is not suitable for systemic behavioral pharmacology [3]. RO-275, despite its high HCN1 potency and selectivity, has no published brain penetration data .

CNS drug delivery brain-to-plasma ratio pharmacokinetics

In Vivo Antidepressant-Like Efficacy: ORG-34167 vs. Fluoxetine (SSRI) in the Same Study

In a head-to-head behavioral comparison within the same study, ORG-34167 (0.5 mg/kg, IP) demonstrated antidepressant-like efficacy comparable to fluoxetine (10 mg/kg, IP) in BALB/c mice [1]. In the marble burying test, ORG-34167 (0.5 mg/kg) significantly reduced marble burying in male BALB/c mice, with efficacy similar to fluoxetine (10 mg/kg) [1]. In the Porsolt swim test and tail suspension test, ORG-34167 (0.5 mg/kg) significantly increased time spent mobile in both male and female BALB/c mice [1]. However, unlike fluoxetine—which requires chronic administration for clinical antidepressant response—ORG-34167 demonstrated acute efficacy following a single injection, mirroring the rapid-acting antidepressant profile of ketamine rather than classical SSRIs [1][2]. The therapeutic window is narrow: increasing the dose to 1 mg/kg resulted in visible tremors and impaired locomotion/coordination, with 5 mg/kg producing pronounced tremors in all mice [1].

antidepressant screening Porsolt swim test tail suspension test marble burying

Novel Molecular Mode of Action: Allosteric Modulation of HCN1 Channel Gating

ORG-34167 modulates HCN1 channels through a unique allosteric mechanism that is distinct from the pore-blocking action of classical HCN inhibitors such as ZD7288 and zatebradine [1][2]. Using two-electrode voltage clamp recordings on heterologously expressed human HCN1 channels and fitting a 10-state allosteric gating model, McKenzie et al. (2023) demonstrated that ORG-34167 simultaneously reduced the equilibrium constant for the voltage-independent pore domain (favoring a closed pore), reduced voltage-sensing domain-pore domain (VSD-PD) coupling, and shifted the zero-voltage equilibrium constant of the VSD to favor the inactive state [1]. Critically, ORG-34167 produced the same functional effects on a truncated HCN1 channel lacking the C-terminal cyclic nucleotide-binding domain (CNBD), ruling out interaction with the cAMP binding site that canonically regulates HCN gating [1]. This contrasts with ZD7288, which acts as a non-use-dependent pore blocker, and zatebradine, which acts as a use-dependent open-channel blocker [2].

ion channel pharmacology allosteric modulation voltage-clamp electrophysiology kinetic modeling

Pharmacological Rescue of Pathogenic HCN1 Mutations: ORG-34167 in Precision Medicine for HCN1-DEE

ORG-34167 has demonstrated the ability to rescue voltage sensitivity of pathogenic HCN1 variants associated with developmental and epileptic encephalopathy (DEE), a property not reported for any other HCN modulator [1][2]. In the Xenopus oocyte expression system, ORG-34167 rescued voltage dependence of HCN1 channels carrying a range of DEE pathogenic variants, significantly reducing pathological cation "leak" current [1]. In the Hcn1 M294L knock-in mouse model of HCN1-DEE, ORG-34167 restored Ih-mediated sag, hyperpolarized the resting membrane potential, reduced layer V pyramidal neuron firing, and significantly reduced interictal spiking on electrocorticography in vivo [1][2]. In behavioral assays, ORG-34167 normalized performance in several HCN1-DEE mouse behavioral paradigms [1]. This therapeutic application is entirely absent for comparators: ivabradine is cardiac-restricted, ZD7288 has not been tested in HCN1 channelopathy models, and RO-275 lacks in vivo efficacy data .

HCN1 developmental and epileptic encephalopathy precision medicine ion channelopathy Xenopus oocyte electrophysiology

Clinical Development History and Human Tolerability Data Unavailable for Any Comparator HCN Modulator

ORG-34167 is the only HCN channel modulator, aside from ivabradine, to have completed Phase I clinical trials [1][2]. The compound was developed by Organon and progressed through Phase I before discontinuation, establishing human safety and tolerability benchmarks that are unavailable for any other brain-penetrant HCN inhibitor [1]. However, preclinical data defining the therapeutic index are available: at 0.5 mg/kg IP in mice, ORG-34167 produced antidepressant-like behavioral effects without detectable adverse effects on locomotion or coordination [3]. At 1 mg/kg, visible tremors emerged in 22% (C57BL/6J) and 28% (BALB/c) of mice, with impaired rotarod performance and increased foot faults [3]. At 5 mg/kg, tremors were universal and all behavioral testing was precluded [3]. This narrow therapeutic index—approximately 2-fold between efficacy and motor side effects—is attributed to the broad-spectrum HCN inhibition profile (HCN2/HCN4 block is linked to tremor and bradycardia, respectively) and has informed subsequent drug discovery efforts toward HCN1-selective compounds [3][4]. No comparator brain-penetrant HCN inhibitor (RO-275, norquetiapine, ZD7288) has replicated this human clinical data package .

Phase I clinical trial human pharmacokinetics safety pharmacology therapeutic index

Optimal Research and Procurement Scenarios for ORG-34167 (CAS 198966-49-3)


In Vivo Behavioral Pharmacology of HCN Channel Modulation in Depression Models

ORG-34167 is the preferred compound for acute behavioral pharmacology studies targeting HCN channel-mediated antidepressant mechanisms. At 0.5 mg/kg IP, it produces reproducible antidepressant-like effects in the Porsolt swim test, tail suspension test, and marble burying assay in BALB/c mice, with efficacy comparable to fluoxetine at 10 mg/kg but with acute onset [1]. Researchers should select ORG-34167 over ZD7288 (unsuitable for systemic in vivo use due to lack of brain PK) and over ivabradine (negligible CNS penetration) [2]. The narrow therapeutic window (tremor threshold at 1 mg/kg) necessitates careful dose selection; 0.5 mg/kg is recommended as the maximum tolerated efficacious dose for behavioral endpoints [1].

Biophysical Dissection of HCN Channel Gating Using an Allosteric Modulator Probe

For ion channel biophysicists studying HCN gating mechanisms, ORG-34167 provides a unique allosteric modulator probe that simultaneously alters pore domain equilibrium, VSD-PD coupling, and VSD activation—all independent of the CNBD [1]. This is mechanistically distinct from pore blockers (ZD7288, zatebradine) and cAMP analog approaches. ORG-34167 should be employed in voltage-clamp studies (TEVC or patch-clamp) at concentrations of 10-30 µM to explore allosteric modulation of HCN1, HCN2, or HCN4 channel activation kinetics and voltage-dependence [1][2]. The availability of a truncated HCN1ΔCNBD construct validated with ORG-34167 provides an experimental framework for dissecting CNBD-dependent vs. independent pharmacology [1].

Precision Medicine Research in HCN1 Developmental and Epileptic Encephalopathy (DEE)

ORG-34167 is the only pharmacologically characterized HCN modulator with demonstrated rescue of pathogenic HCN1 DEE variants across multiple experimental scales (biophysical, cellular, network, behavioral) [1][2]. Researchers studying HCN1 channelopathies should use ORG-34167 as a positive control compound and proof-of-concept tool for mutation-specific pharmacological rescue. Key applications include: (a) screening pathogenic HCN1 variants for pharmacological rescue in Xenopus oocyte or HEK293 expression systems; (b) ex vivo electrophysiological rescue of Ih-mediated sag and resting membrane potential in HCN1-DEE mouse brain slices; (c) in vivo efficacy testing in the Hcn1 M294L knock-in mouse model using electrocorticography and behavioral assays [1]. The compound's known tremor liability at higher doses must be factored into experimental design [1][3].

Translational Pharmacology Bridging Preclinical HCN Biology to Human-Relevant Target Validation

ORG-34167 occupies a strategic position in the translational pharmacology pipeline as the only brain-penetrant HCN modulator with completed human Phase I clinical trials [1]. This makes it uniquely suited for target validation studies that require a human pharmacokinetic and tolerability reference point. Researchers can use ORG-34167 to benchmark novel HCN1-selective compounds, compare in vitro-in vivo correlations, and calibrate pharmacokinetic-pharmacodynamic (PK-PD) models against known human exposure data [1][2]. The compound's well-characterized limitations—particularly its narrow therapeutic index attributed to HCN2/HCN4 cross-reactivity—provide a defined baseline for demonstrating improved selectivity and tolerability of next-generation HCN modulators [2][3].

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